molecular formula C22H42N2O4 B101561 (2S)-2,6-bis(octanoylamino)hexanoic acid CAS No. 19213-75-3

(2S)-2,6-bis(octanoylamino)hexanoic acid

Cat. No. B101561
CAS RN: 19213-75-3
M. Wt: 398.6 g/mol
InChI Key: FFRCNMMHOOKLAK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,6-bis(octanoylamino)hexanoic acid, also known as BEC-5, is a synthetic derivative of the amino acid lysine. It has gained attention in recent years for its potential use in cancer treatment. BEC-5 has been shown to have anti-tumor properties and has been studied extensively in both in vitro and in vivo experiments. In

Mechanism Of Action

The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid is not fully understood. However, it is believed that (2S)-2,6-bis(octanoylamino)hexanoic acid induces apoptosis in cancer cells through the activation of the caspase pathway. Caspases are a family of enzymes that play a key role in the regulation of apoptosis. (2S)-2,6-bis(octanoylamino)hexanoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the growth and spread of cancer cells.

Biochemical And Physiological Effects

(2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to increase the production of collagen, which is important for healthy skin.

Advantages And Limitations For Lab Experiments

One advantage of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is relatively easy to synthesize. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to be effective in both in vitro and in vivo experiments, making it a useful tool for cancer research. However, one limitation of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is not currently approved for human use, meaning that further research is needed before it can be used in clinical trials.

Future Directions

There are a number of potential future directions for research on (2S)-2,6-bis(octanoylamino)hexanoic acid. One area of interest is the development of new formulations of (2S)-2,6-bis(octanoylamino)hexanoic acid that can be used in different types of cancer. Additionally, research is needed to better understand the mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for further research on the safety and efficacy of (2S)-2,6-bis(octanoylamino)hexanoic acid in humans.

Synthesis Methods

(2S)-2,6-bis(octanoylamino)hexanoic acid is synthesized from lysine through a series of chemical reactions. The first step involves the protection of the amino and carboxyl groups of lysine with tert-butyloxycarbonyl (BOC) and benzyl ester groups, respectively. The protected lysine is then reacted with octanoyl chloride to form the octanoylated lysine derivative. The benzyl ester is then removed, and the BOC group is deprotected to yield (2S)-2,6-bis(octanoylamino)hexanoic acid.

Scientific Research Applications

(2S)-2,6-bis(octanoylamino)hexanoic acid has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that (2S)-2,6-bis(octanoylamino)hexanoic acid can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that topical application of (2S)-2,6-bis(octanoylamino)hexanoic acid can lead to the regression of skin cancer lesions in both animals and humans. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been studied for its potential use in the treatment of other types of cancer, including breast and colon cancer.

properties

CAS RN

19213-75-3

Product Name

(2S)-2,6-bis(octanoylamino)hexanoic acid

Molecular Formula

C22H42N2O4

Molecular Weight

398.6 g/mol

IUPAC Name

(2S)-2,6-bis(octanoylamino)hexanoic acid

InChI

InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t19-/m0/s1

InChI Key

FFRCNMMHOOKLAK-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC

SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC

Other CAS RN

19213-75-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.